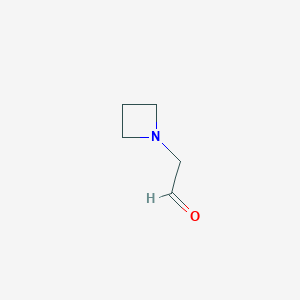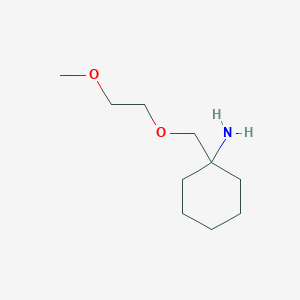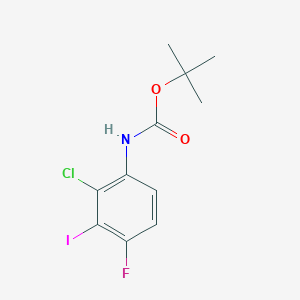![molecular formula C9H15NO2 B15301361 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclic structure, which includes a carboxylic acid group and an amino group. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with pyridine derivatives.
Reaction Conditions: The pyridine derivatives are treated with acids, leading to the formation of dihydropyridines.
Intramolecular Lactonization: The carboxylic acid group undergoes a regioselective intramolecular lactonization reaction, producing oxaza analogues of bicyclo[3.3.1]nonane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or amides.
Applications De Recherche Scientifique
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups.
Pyridine Derivatives: These compounds are precursors in the synthesis of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid and have similar chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both an amino group and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
6-aminobicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-9-4-2-1-3-8(5-9,6-9)7(11)12/h1-6,10H2,(H,11,12) |
Clé InChI |
WMYADXUGVVVSDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC(C1)(C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
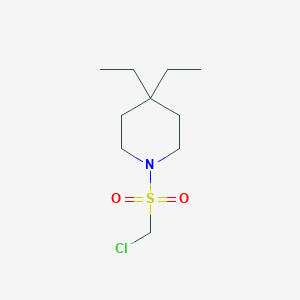
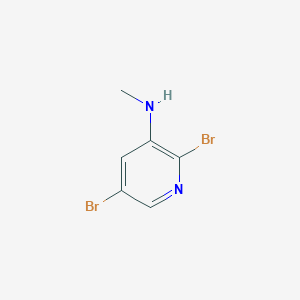
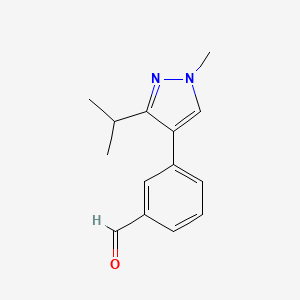
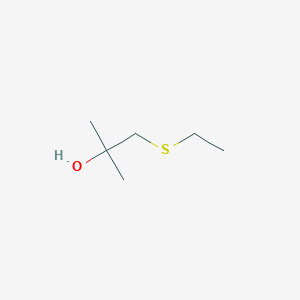
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
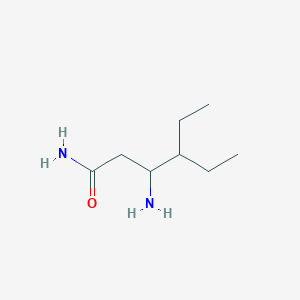
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
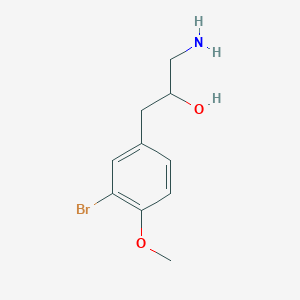
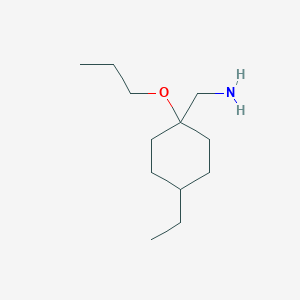
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
